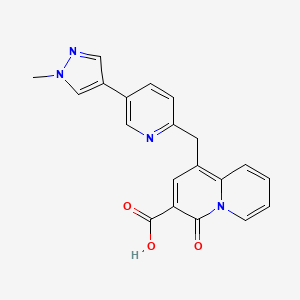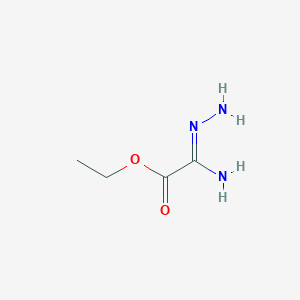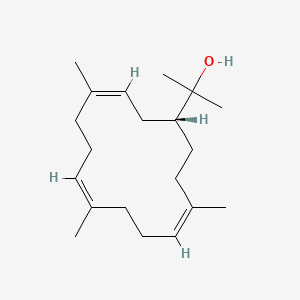
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is a complex organic compound that features a quinolizine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Applications De Recherche Scientifique
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety and is used in similar chemical reactions.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for a wide range of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C20H16N4O3 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-[[5-(1-methylpyrazol-4-yl)pyridin-2-yl]methyl]-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C20H16N4O3/c1-23-12-15(11-22-23)13-5-6-16(21-10-13)8-14-9-17(20(26)27)19(25)24-7-3-2-4-18(14)24/h2-7,9-12H,8H2,1H3,(H,26,27) |
Clé InChI |
BGGAMZSBCKEZQB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CN=C(C=C2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)

![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)


![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)







![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)
